molecular formula C17H19N3O4S B11801768 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B11801768
M. Wt: 361.4 g/mol
InChI Key: VATFMDQRNXYMSS-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide (CAS 1388930-21-9) is a chemical compound with the molecular formula C 17 H 19 N 3 O 4 S and a molecular weight of 361.42 g/mol . This benzenesulfonamide derivative features a piperidine substituent, a structural motif of significant interest in medicinal chemistry. Sulfonamides are a prominent class of compounds in drug discovery, known for a wide spectrum of biological activities. Researchers investigate benzenesulfonamide cores for developing inhibitors of various enzymes, such as carbonic anhydrases , which are targets for conditions like glaucoma, epilepsy, and obesity . Furthermore, structural analogs incorporating cyclic secondary amines like piperidine have been explored in the search for new therapeutic agents, including potent antituberculosis compounds . The piperidine ring and the sulfonamide functional group in this molecule make it a valuable building block for constructing more complex molecules or for screening in biological assays. Key Identifiers: - CAS Number: 1388930-21-9 - Molecular Formula: C 17 H 19 N 3 O 4 S - Molecular Weight: 361.42 g/mol - SMILES: O=S(C1=CC=C( N+ =O)C=C1)(NC2=CC=CC=C2N3CCCCC3)=O This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-nitro-N-(2-piperidin-1-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H19N3O4S/c21-20(22)14-8-10-15(11-9-14)25(23,24)18-16-6-2-3-7-17(16)19-12-4-1-5-13-19/h2-3,6-11,18H,1,4-5,12-13H2

InChI Key

VATFMDQRNXYMSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-(Piperidin-1-yl)Aniline

The foundational step involves reacting 4-nitrobenzenesulfonyl chloride with 2-(piperidin-1-yl)aniline. This nucleophilic substitution occurs in anhydrous dichloromethane or chloroform under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

Reaction Conditions:

  • Molar Ratio: 1:1.1 (sulfonyl chloride to amine)

  • Temperature: 0–5°C during addition, followed by room-temperature stirring for 4–6 hours

  • Workup: Aqueous extraction to remove unreacted reagents, followed by solvent evaporation

Yield: 65–75% (crude), increasing to 85–90% post-purification.

Piperidine Substitution and Nitro Group Introduction

While the nitro group is typically pre-installed in commercial sulfonyl chlorides, alternative routes involve nitrating benzenesulfonamide derivatives. Electrophilic nitration using nitric acid-sulfuric acid mixtures at 0–10°C introduces the nitro group para to the sulfonamide moiety. Subsequent piperidine substitution via Ullmann coupling or nucleophilic aromatic substitution completes the synthesis.

Key Parameters:

  • Nitration Catalyst: H2SO4/HNO3 (1:3 v/v)

  • Piperidine Coupling: CuI catalyst, K2CO3 base, DMF solvent, 100–120°C for 12–24 hours

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for piperidine substitution but may compromise nitro group stability. Dichloromethane balances reactivity and nitro group integrity, favoring yields >70%.

Table 1: Solvent Impact on Piperidine Substitution

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane25672
DMF1201268
THF651858

Purification Techniques

Recrystallization: Ethanol-water mixtures (3:1 v/v) at 4°C yield crystals with 95–98% purity.
Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) achieves >99% purity but reduces yield to 60–65% due to product loss.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. For example, sulfonylation in a microreactor at 50°C with a residence time of 5 minutes achieves 80% yield, compared to 65% in batch processes.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Reaction Time6 hours5 minutes
Yield65%80%
Solvent Consumption500 mL200 mL

Waste Management

The patent CN106336366A highlights chlorosulfonic acid recycling via distillation, reducing waste by 40%. Spent acid is neutralized with NaOH to generate sodium sulfate, which is repurposed in other industrial processes.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 7.30–7.10 (m, 4H, Ar–H and NH), 3.20 (m, 4H, piperidine–CH2), 1.60–1.40 (m, 6H, piperidine–CH2).

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98% .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction: Formation of 4-amino-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the piperidine ring.

Scientific Research Applications

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring and sulfonamide moiety contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold Variations

  • 4-Nitro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide : Replaces the piperidinylphenyl group with a trifluoromethylphenyl substituent. The –CF₃ group is strongly electron-withdrawing, enhancing lipophilicity compared to the piperidine moiety .
  • N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide : Incorporates a bromopyrimidine-thioether linkage and methoxy group, increasing steric hindrance and altering hydrogen-bonding patterns .
  • N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide : Features a pyrimidine-methyl bridge and trifluoromethyl group, significantly increasing molecular weight (414.4 g/mol vs. ~387 g/mol for the target compound) .

Dihedral Angles and Crystal Packing

  • In 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide , the dihedral angle between the benzene rings of the sulfonamide group is critical for intermolecular interactions. Similar compounds, such as the bromopyrimidine derivative, exhibit angles of 87.6° between aromatic planes, influencing packing efficiency and solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Effects
Target Compound ~387 –NO₂ reduces solubility; piperidine enhances basicity
4-Nitro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide ~356 –CF₃ increases hydrophobicity
2e ~556 tert-butyl group enhances steric shielding
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-... 414.4 Pyrimidine and –CF₃ increase rigidity and lipophilicity

The nitro group in the target compound likely reduces aqueous solubility compared to methoxy or trifluoromethoxy analogues (e.g., compounds in ). Piperidine’s basicity may improve solubility in acidic media via protonation .

Biological Activity

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O4_{4}S
  • Molecular Weight : 308.36 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. For instance, a study on related piperidine derivatives demonstrated their ability to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The mechanism involved the modulation of the KEAP1-NRF2-GPX4 axis, indicating a pathway through which these compounds exert their anticancer effects .

Study Cell Type Effect Observed Mechanism
Tumor CellsInhibition of proliferation and migrationNRF2 pathway modulation
Various BacteriaAntimicrobial activityDisruption of bacterial cell wall

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis was confirmed through Annexin V staining assays .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on several piperidine derivatives, including the target compound. The study revealed that the presence of electron-withdrawing groups like nitro significantly enhanced antibacterial activity against resistant strains of bacteria .

Mechanistic Insights

The mechanism of action for this compound appears to be multifaceted:

  • Antimicrobial Action : Likely involves disruption of bacterial cell integrity and function.
  • Anticancer Mechanism : Primarily through the induction of oxidative stress leading to ferroptosis in tumor cells.

Q & A

Q. What are the standard synthetic routes for 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with 2-(piperidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Purity Optimization:

  • Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% target) .
  • Remove residual solvents via vacuum drying (40°C, 24 hours) .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
1DCM, 0°C, 3h65–7585–90
2Ethanol recrystallization7095

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, DMSO-d6): Confirm piperidine protons (δ 1.4–2.8 ppm) and aromatic sulfonamide signals (δ 7.8–8.2 ppm) .
    • ¹³C NMR: Identify carbonyl (C=O, δ 165–170 ppm) and nitro group carbons (δ 145–150 ppm) .
  • Mass Spectrometry (HRMS): Exact mass calculation (e.g., [M+H]+ = 416.12 g/mol) to verify molecular formula .
  • X-ray Crystallography: Resolve crystal packing (space group P1, unit cell parameters: a=13.61 Å, b=14.57 Å) for absolute configuration .

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/ParametersReference
¹H NMRδ 8.1 ppm (nitroaryl protons)
X-rayα=74.44°, β=69.08°, γ=62.58°

Q. What are the primary biological targets of this sulfonamide derivative, and what assays confirm its activity?

Methodological Answer:

  • Targets:
    • Serotonin Receptors (5-HT): Radioligand binding assays (³H-LSD displacement) .
    • Antimicrobial Targets: MIC assays against S. aureus (IC₅₀: 12.5 µg/mL) .
  • Assay Design:
    • Kinase Inhibition: Use ADP-Glo™ assay for kinase activity (e.g., EGFR inhibition at 10 µM) .
    • Cytotoxicity: MTT assay on HeLa cells (72-hour exposure, EC₅₀: 8.2 µM) .

Q. Table 3: Biological Activity Profile

TargetAssay TypeResultReference
5-HT₂A ReceptorRadioligandKi = 45 nM
E. coliMIC25 µg/mL

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be systematically resolved?

Methodological Answer:

  • Hypothesis Testing:
    • Reproducibility Checks: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
    • Structural Confirmation: Re-analyze compound purity via LC-MS to rule out degradation .
    • Target Selectivity: Compare activity across isoforms (e.g., 5-HT₂A vs. 5-HT₂C) using CHO-K1 cell lines .
  • Case Study: Discrepancies in antimicrobial activity may arise from biofilm vs. planktonic cell models. Use crystal violet biofilm assays alongside MIC tests .

Q. What strategies improve the compound’s selectivity towards specific molecular targets?

Methodological Answer:

  • Structural Optimization:
    • Piperidine Substitution: Introduce methyl groups at C3/C5 to enhance 5-HT₂A selectivity (ΔKi: 10-fold improvement) .
    • Nitro Group Replacement: Replace -NO₂ with -CF₃ to reduce off-target kinase binding .
  • Computational Screening:
    • Docking studies (AutoDock Vina) to prioritize modifications with lower binding energy for 5-HT₂A (ΔG < -9 kcal/mol) .

Q. How does molecular modeling contribute to understanding its structure-activity relationships?

Methodological Answer:

  • Dynamics Simulations:
    • MD Simulations (GROMACS): Analyze piperidine ring flexibility (RMSD < 0.2 nm over 50 ns) .
    • Pharmacophore Mapping: Identify essential H-bond donors (sulfonamide NH) and aromatic π-stacking (nitro group) .
  • QSAR Models:
    • 2D-QSAR using Hammett constants (σ = +0.78 for -NO₂) predicts enhanced receptor binding .

Q. Table 4: Key Computational Findings

ParameterValueImpact on ActivityReference
LogP3.2Improved BBB penetration
Polar Surface Area98 ŲReduced renal clearance

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